REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.[C:10]([O-:13])(=O)C.[K+].[Se].[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1>O1CCCC1>[C:20]1([CH3:23])[CH:21]=[CH:22][C:17]([NH:16][C:10]([NH:1][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:13])=[CH:18][CH:19]=1 |f:1.2,^3:14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
potassium acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Se]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then flushed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NC(=O)NC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |